5-(Difluoromethyl)-2,3-difluoropyridine
Description
Significance of Fluorinated Pyridines in Contemporary Chemical Science
Fluorinated pyridines are heterocyclic compounds that have garnered considerable attention across various scientific disciplines, most notably in medicinal chemistry and materials science. The introduction of fluorine into the pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties. fluoromart.com These modifications include changes in basicity, metabolic stability, and lipophilicity, which are critical parameters in the development of new pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of fluorine can also influence the reactivity of the pyridine ring, opening up new avenues for chemical synthesis. fluoromart.com
The unique properties imparted by fluorine have led to the inclusion of fluorinated pyridine motifs in a wide array of biologically active compounds. This strategic use of fluorine can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. acs.org Consequently, the synthesis and study of novel fluorinated pyridines remain a vibrant and important area of contemporary chemical research.
Overview of 5-(Difluoromethyl)-2,3-difluoropyridine as a Key Research Target
While the broader class of fluorinated pyridines is well-established, this compound represents a more specialized and emerging area of investigation. The presence of a difluoromethyl (-CHF2) group, in addition to two fluorine atoms on the pyridine ring, suggests a compound with a unique electronic profile and potential for novel applications. The difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and interacting with biological targets in unique ways.
Research into compounds with the difluoromethyl pyridine scaffold is driven by the quest for new chemical entities with tailored properties. While specific research on this compound is not extensively documented in publicly available literature, its structural features position it as a compound of interest for exploratory synthesis and evaluation.
Structural Context within the Difluoropyridine Class
This compound belongs to the difluoropyridine class of compounds, which are characterized by the presence of two fluorine atoms on the pyridine ring. The positions of these fluorine atoms, as well as the nature and position of other substituents, determine the specific properties of each isomer.
The table below provides a comparative overview of the molecular formulas and weights of this compound and some of its related isomers. This comparison highlights the structural diversity within this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H3F4N | 169.09 |
| 2,3-Difluoropyridine (B50371) | C5H3F2N | 115.08 |
| 2,5-Difluoropyridine | C5H3F2N | 115.08 |
| 2,6-Difluoropyridine | C5H3F2N | 115.08 |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine (B1282707) | C6H2F5N | 183.08 |
The specific arrangement of two fluorine atoms at the 2 and 3 positions, combined with a difluoromethyl group at the 5-position, distinguishes this compound from other difluoropyridines. This unique substitution pattern is expected to influence its reactivity in chemical transformations and its potential interactions in biological systems. The study of such specific isomers is crucial for a comprehensive understanding of structure-activity relationships within the broader class of fluorinated pyridines.
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-2,3-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGLLLMVIWFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Aspects of 5 Difluoromethyl 2,3 Difluoropyridine
Organometallic Transformations
Metalation Reactions (e.g., using Butyllithium, Organolithium Reagents)
The regioselective functionalization of fluorinated pyridines can often be achieved through metalation, typically using strong organolithium bases. For polyhalogenated pyridines, deprotonation or halogen-metal exchange is influenced by the position and nature of the halogen substituents. In systems like 2,4,6-tribromo-3,5-difluoropyridine, treatment with n-butyllithium leads to selective debromo-lithiation at the 4-position. This selectivity is attributed to the stabilization of the resulting carbanion by the two ortho-fluorine substituents. arkat-usa.org
While direct studies on 5-(difluoromethyl)-2,3-difluoropyridine are not extensively detailed, analogies can be drawn from similar fluorinated systems. The concept of "regioexhaustive substitution" on compounds like 2,3-difluoropyridine (B50371) has been demonstrated, where vacant positions are selectively metalated. This is achieved by employing either activating or deactivating protecting groups to direct the organolithium reagent to a specific site. researchgate.net For this compound, the most acidic proton would likely be the one on the difluoromethyl group, but C-H bonds on the pyridine (B92270) ring, particularly at the 4-position, are also potential sites for deprotonation, influenced by the strong inductive effect of the adjacent fluorine atoms. The reaction of 2,3-difluoropyridine itself with lithium diisopropylamide (LDA) allows for regioselective lithiation and subsequent quenching with electrophiles. researchgate.net
Table 1: Potential Metalation Sites and Influencing Factors
| Potential Site | Activating/Deactivating Factors | Expected Reagent |
| C-4 Proton | Activated by ortho-fluorine at C-3 and meta-fluorine at C-2. | Lithium Diisopropylamide (LDA) |
| C-6 Proton | Less activated compared to C-4. | Stronger organolithium reagents |
| CHF2 Proton | Acidified by two fluorine atoms. | Non-nucleophilic strong bases |
Cross-Coupling Methodologies (e.g., Suzuki, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their application to fluorinated pyridines has been a subject of significant research.
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. The Suzuki-Miyaura coupling is widely used for preparing biaryl compounds. researchgate.netnih.gov The reactivity of fluorinated pyridines in these couplings depends on the position of the fluorine atom and the presence of other leaving groups (like chlorine or bromine). For instance, a highly efficient Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed, showing that selective coupling can be achieved. researchgate.net In the context of this compound, a C-F bond would need to be activated for coupling, which is generally more challenging than C-Cl or C-Br bond activation. However, advances in catalyst systems, particularly those using electron-rich, bulky phosphine (B1218219) ligands, have enabled the coupling of less reactive aryl fluorides. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The efficiency of Stille couplings can be enhanced with additives like copper(I) salts and fluoride (B91410) ions. organic-chemistry.orgharvard.edu For a substrate like this compound, if a bromo or iodo substituent were present, it would be the primary site for Stille coupling. rsc.org Direct C-F bond activation for Stille reactions is less common but conceivable with specialized catalysts.
Heck Reaction: This reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The reaction is typically effective for aryl and vinyl halides. organic-chemistry.org Dehydrogenative Heck reactions, where a C-H bond is functionalized directly, have also been developed for heteroarenes. mdpi.com Palladium-catalyzed Heck-type difluoroalkylation of alkenes using functionalized difluoromethyl bromides has been reported, proceeding through a free radical mechanism initiated by a Pd(0) complex. lookchem.com This suggests that the difluoromethyl group itself, if modified to a bromodifluoromethyl group, could participate in such couplings.
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Catalyst/Conditions | Applicability to this compound |
| Suzuki | Organoboron Reagent + Organic Halide | Palladium catalyst, base | Challenging via C-F activation; feasible if a better leaving group is present. |
| Stille | Organostannane + Organic Halide | Palladium catalyst | Tolerant of functional groups; reactivity depends on the leaving group. organic-chemistry.orgwikipedia.org |
| Heck | Alkene + Organic Halide | Palladium catalyst, base | Potential for C-H functionalization or if a halide is present. organic-chemistry.orgwikipedia.org |
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. wikipedia.orgquora.com The presence of three strongly electron-withdrawing groups (two fluorine atoms and a difluoromethyl group) further deactivates the ring of this compound, making classical electrophilic aromatic substitution exceedingly difficult. wikipedia.org
Attack at the 2- or 4-positions would result in a destabilized cationic intermediate where the positive charge is placed on the carbon adjacent to the electronegative nitrogen atom. Attack at the 3-position is generally favored as it avoids placing a positive charge on the nitrogen in any of the resonance structures of the intermediate sigma complex. quora.com However, the severe deactivation of the ring means that harsh reaction conditions would be required, which could lead to decomposition. quora.com
A more viable strategy for introducing substituents that would typically be installed via electrophilic substitution is to first perform an N-oxidation of the pyridine ring. The resulting pyridine N-oxide is more activated towards electrophilic attack, particularly at the 4-position, due to the ability of the N-oxide to donate electron density. wikipedia.org
Functional Group Interconversions of the Difluoromethyl Group and Pyridine Substituents
The difluoromethyl group (CHF2) is a key functional moiety. It can serve as a bioisostere for alcohol, thiol, or amine groups due to the acidic nature of its proton, which allows it to act as a hydrogen bond donor. nih.gov The acidity of this proton also opens up pathways for functionalization. Deprotonation with a suitable base could generate a difluoro-substituted carbanion, which could then react with various electrophiles.
Furthermore, the CHF2 group is often installed using difluoromethylation reagents. The development of methods for the direct C-H difluoromethylation of pyridines is an active area of research. nih.govresearchgate.netnih.gov These methods often proceed through radical pathways or involve dearomatization-rearomatization sequences. nih.govresearchgate.net
The fluorine atoms on the pyridine ring are generally unreactive towards nucleophilic substitution unless activated by other substituents or under harsh conditions. However, in highly electron-deficient systems, nucleophilic aromatic substitution (SNAr) can occur.
Detailed Mechanistic Investigations
Understanding the reaction pathways of this compound requires detailed mechanistic studies, often employing both computational and experimental techniques.
Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of reactions involving fluorinated heterocycles. DFT studies on the reaction of metal complexes with fluorinated pyridines have provided insights into coordination modes and the energetics of C-H versus C-F bond activation. nih.govacs.org For instance, calculations have been used to understand the preference for η²-C,C coordination of pentafluoropyridine (B1199360) to a rhodium complex. acs.org Similar modeling for this compound could predict the most likely sites for metalation, the transition state energies for cross-coupling reactions, and the regioselectivity of substitution reactions.
Recent work on the site-switchable C-H difluoromethylation of pyridines utilized computational modeling to understand the reactivity of oxazino pyridine and pyridinium (B92312) ion intermediates, which dictate the meta- versus para-selectivity of the reaction. nih.gov
Pyridinium Salts: The nitrogen atom of the pyridine ring is basic and can be readily protonated or alkylated to form pyridinium salts. researchgate.netresearchgate.netrsc.org The formation of these salts dramatically alters the electronic properties of the ring, making it even more electron-deficient and susceptible to nucleophilic attack. researchgate.net In the context of C-H functionalization, pyridinium salts formed in situ under acidic conditions can direct incoming nucleophiles or radicals to the γ-position (C-4). nih.govresearchgate.net This strategy has been used to achieve para-C-H difluoromethylation of pyridines. nih.gov
Difluorocarbenes: The difluoromethyl group can potentially serve as a precursor to difluorocarbene (:CF2), a versatile but reactive intermediate. rsc.orgcas.cn Generation of difluorocarbene often requires a base to deprotonate the CHF2 group, followed by elimination of a leaving group. cas.cnsioc.ac.cn While this is more common for compounds like PhSO2CF2H, the possibility exists under specific reaction conditions. Reagents bearing both sulfoximine (B86345) and sulfone moieties attached to a CF2 unit have been shown to act as divergent sources of either a difluoroalkyl radical or difluorocarbene, depending on the conditions (photocatalysis vs. basic). sioc.ac.cn The generation of difluorocarbene from a difluoromethylpyridine would be a more complex transformation but could lead to interesting cycloaddition or insertion reactions. cas.cn
Mechanistic Pathways (e.g., Single Electron Transfer (SET) vs. Direct Nucleophilic Attack)
The reactivity of polyhalogenated aromatic systems, such as this compound, is predominantly characterized by nucleophilic aromatic substitution (SNAr). However, the specific mechanistic route can vary depending on the reactants, and conditions, with the two most probable pathways being a direct, two-step nucleophilic attack or a radical pathway initiated by a single electron transfer (SET).
Direct Nucleophilic Attack (SNAr Pathway)
The most widely accepted mechanism for nucleophilic substitution on electron-deficient aromatic rings like fluoropyridines is the direct nucleophilic aromatic substitution (SNAr) pathway. semanticscholar.org This mechanism is a two-stage process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.
Addition Step: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. The pyridine ring is highly activated towards this attack due to the strong electron-withdrawing effects of the ring nitrogen, the two fluorine substituents, and the 5-(difluoromethyl) group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge in this intermediate is delocalized across the ring and is particularly stabilized by the ortho and para electron-withdrawing groups, including the ring nitrogen.
Elimination Step: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group, resulting in the final substituted product.
Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov Reactions on related polyfluoropyridines have shown that substitution typically occurs at positions ortho or para to the ring nitrogen (C-2, C-4, and C-6). rsc.org For this compound, the C-2 position is highly activated and a primary site for substitution.
The following table summarizes the key factors and characteristics that favor the Direct Nucleophilic Attack pathway.
| Factor | Description | Rationale |
| Substrate Activation | Presence of multiple strong electron-withdrawing groups (-F, -CF₂H, ring N). | These groups stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step. semanticscholar.org |
| Nucleophile | Strong, "hard" nucleophiles (e.g., alkoxides, amines). | These nucleophiles readily attack the electron-deficient carbon center. |
| Leaving Group | Fluoride ion (F⁻). | Fluorine's high electronegativity makes the attached carbon highly electrophilic, though it is a poor leaving group in SN1/SN2 reactions, it is effective in SNAr. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | These solvents effectively solvate the cation of the nucleophilic reagent but do not strongly solvate the nucleophile itself, enhancing its reactivity. |
Single Electron Transfer (SET) Pathway
An alternative mechanistic route is the SRN1 (Substitution, Nucleophilic, Radical, Unimolecular) mechanism, which is initiated by a single electron transfer (SET). While less common than the SNAr pathway for this class of compounds, it can occur under specific conditions, particularly with certain types of nucleophiles or under photochemical initiation. semanticscholar.org
The SRN1 mechanism proceeds via a radical chain process:
Initiation: An electron is transferred from a donor (which can be the nucleophile itself or a photocatalyst) to the this compound molecule. This forms a radical anion.
Propagation:
The newly formed radical anion rapidly decomposes by ejecting a fluoride ion to produce a pyridyl radical.
This pyridyl radical then reacts with the nucleophile to form a new radical anion.
This new radical anion transfers its excess electron to a new molecule of the starting pyridine substrate, forming the final product and propagating the radical chain.
Difluoromethylation reactions involving the difluoromethyl radical (•CF₂H) are well-documented, indicating the stability and accessibility of radical species involving this functional group. nih.govnih.govmdpi.com The SET pathway is often favored with soft, easily oxidizable nucleophiles (like enolates, thiolates, or carbanions) and can be promoted by light.
The table below outlines conditions and characteristics that may favor a Single Electron Transfer pathway.
| Factor | Description | Rationale |
| Nucleophile | "Soft," easily oxidizable nucleophiles (e.g., enolates, thiolates). | These species can act as effective single electron donors to initiate the radical chain reaction. semanticscholar.org |
| Reaction Conditions | Photochemical stimulation (e.g., UV light) or the presence of radical initiators. | Energy input can facilitate the initial electron transfer from the donor to the aromatic substrate. mdpi.com |
| Substrate | High electron affinity. | The polyfluorinated, electron-deficient pyridine ring can readily accept an electron to form the initial radical anion. |
| Inhibitors | Radical scavengers. | The presence of radical traps or scavengers would inhibit the reaction, providing mechanistic evidence for an SET pathway. |
Spectroscopic Characterization and Analytical Methods
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 5-(difluoromethyl)-2,3-difluoropyridine is expected to be dominated by strong absorption bands corresponding to carbon-fluorine bond stretching.
C-F Stretching: Intense C-F stretching vibrations are characteristic of organofluorine compounds and typically appear in the fingerprint region between 1100 and 1350 cm⁻¹. Given the multiple C-F bonds in the molecule, several strong, sharp bands are expected in this region.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine (B92270) ring will produce a series of absorptions in the 1400-1600 cm⁻¹ range.
C-H Stretching: The stretching vibrations for the aromatic C-H bonds (at C-4 and C-6) are expected just above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group should appear just below 3000 cm⁻¹. youtube.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (-CHF₂) | 2950 - 3000 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns. While specific mass spectral data for this compound is not extensively published, the expected fragmentation behavior can be inferred from studies on related fluorinated and trifluoromethylated pyridines. researchgate.netnih.gov
Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected to be prominent, confirming the molecular weight of the compound. The fragmentation of fluorinated pyridines is influenced by the high stability of the aromatic ring and the strength of the C-F bonds. researchgate.net For this compound, key fragmentation pathways would likely involve the difluoromethyl group and the fluorine atoms attached to the pyridine ring.
Expected Fragmentation Pathways:
Loss of a fluorine atom: A common fragmentation pathway for fluorinated aromatic compounds is the loss of a fluorine radical, leading to an [M-F]⁺ ion.
Cleavage of the difluoromethyl group: The C-C bond between the pyridine ring and the difluoromethyl group could cleave, resulting in fragments corresponding to the pyridine ring and the CHF₂ group.
Ring fragmentation: At higher ionization energies, fragmentation of the pyridine ring itself may occur, leading to smaller charged fragments. The presence of multiple fluorine atoms is expected to influence the stability of these fragments. researchgate.net
The following table summarizes the predicted major fragments for this compound in an EI mass spectrum.
| Fragment Ion | Proposed Structure |
| [M]⁺ | C₆H₃F₄N⁺ |
| [M-H]⁺ | C₆H₂F₄N⁺ |
| [M-F]⁺ | C₆H₃F₃N⁺ |
| [M-CHF₂]⁺ | C₅H₂F₂N⁺ |
| [C₅H₂F₂N-HCN]⁺ | C₄HF₂⁺ |
Interactive Data Table: Predicted Mass Spectrometry Fragments
It is important to note that the relative abundances of these fragments would provide further structural information. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments, thereby validating the identity of the compound. rsc.org
X-ray Crystallography for Structural Confirmation of Derivatives and Complexes
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself has not been reported, studies on a series of fluorinated pyridines, including 3-fluoropyridine, 3,5-difluoropyridine, 2,3,5-trifluoropyridine, and 2,3,5,6-tetrafluoropyridine, offer significant insights into the expected solid-state behavior of such compounds. figshare.com
These studies have shown that the degree and position of fluorine substitution have a profound impact on the crystal packing. figshare.com A general trend observed is a shift from herringbone packing in less fluorinated pyridines to parallel arrangements in more highly fluorinated analogues. figshare.com This is attributed to the interplay of electrostatic interactions, including C–H···N, C–H···F, and F···F contacts, as well as π–π stacking interactions. figshare.com
For derivatives and complexes of this compound, X-ray crystallography would be expected to reveal:
Molecular Geometry: Precise measurements of the pyridine ring geometry, which may be slightly distorted by the electronic effects of the fluorine and difluoromethyl substituents.
Conformation of the Difluoromethyl Group: The rotational orientation of the difluoromethyl group relative to the pyridine ring.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds (if suitable functional groups are present in a derivative) and halogen bonds, which govern the supramolecular assembly. The fluorine atoms are likely to participate in weak attractive or repulsive F···F interactions. figshare.com
The table below summarizes the expected crystallographic parameters for a hypothetical derivative of this compound, based on trends observed in related structures. figshare.comresearchgate.net
| Parameter | Expected Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on the derivative |
| C-F Bond Lengths | Approximately 1.33-1.35 Å |
| C-N Bond Lengths | Approximately 1.33-1.34 Å |
| Pyridine Ring | Largely planar, with minor puckering possible |
| Intermolecular Interactions | C-H···F, C-H···N, π-π stacking, F···F contacts |
Interactive Data Table: Expected Crystallographic Parameters
Advanced Spectroscopic Techniques for Molecular Interactions
To probe the subtle details of molecular structure, excited states, and intermolecular interactions, advanced laser-based spectroscopic techniques are employed. These methods provide information that is often inaccessible through conventional spectroscopic techniques.
Resonant 2-Photon Ionization (R2PI) Spectroscopy:
R2PI is a highly sensitive and selective technique used to study the electronic spectroscopy of molecules in the gas phase. hhu.de In an R2PI experiment, a tunable laser excites the molecule to an intermediate electronic state, and a second laser photon ionizes the excited molecule. By scanning the wavelength of the first laser and detecting the resulting ions, a vibronically resolved electronic spectrum of the intermediate state is obtained. hhu.de
For this compound, R2PI spectroscopy could be used to:
Determine the precise energy of the first electronically excited state (S₁).
Probe the vibrational modes of the molecule in its excited state.
Investigate the effects of the difluoromethyl and fluorine substituents on the electronic structure. Studies on similar molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have successfully utilized this technique to determine accurate excitation and ionization energies. nih.gov
IR-UV and UV-UV Double Resonance Spectroscopy:
These techniques provide even greater detail by combining two different laser pulses to probe the molecule.
IR-UV Double Resonance Spectroscopy: This method is used to obtain conformer-specific infrared spectra. An IR laser is used to excite vibrational transitions in the ground electronic state. If the IR laser is resonant with a vibrational transition, the population of that vibrational level is depleted. A subsequent UV laser, tuned to an electronic transition of a specific conformer, will show a decrease in its R2PI signal. By scanning the IR frequency, a vibrational spectrum of the selected conformer is recorded. ulsu.ru This technique would be invaluable for studying the vibrational modes of this compound and its complexes, for instance, with water or other solvent molecules, providing direct evidence of hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov
UV-UV Double Resonance Spectroscopy: In this technique, a "hole-burning" experiment is performed. A first UV laser is fixed on a specific vibronic transition, depleting the ground state population of that particular isomer or conformer. A second, tunable UV laser then probes the electronic spectrum. The transitions originating from the depleted ground state will appear as dips in the spectrum, allowing for the unambiguous assignment of different spectral features to different species. ulsu.ru This would be particularly useful if this compound exists in multiple stable conformations in the gas phase.
The following table outlines the potential applications of these advanced techniques for the study of this compound.
| Technique | Information Obtained |
| Resonant 2-photon ionization (R2PI) | S₁ state energy, excited state vibrational frequencies |
| IR-UV Double Resonance | Conformer-specific ground state vibrational frequencies, intermolecular interactions in complexes |
| UV-UV Double Resonance | Isomer/conformer identification and spectral assignment |
Interactive Data Table: Applications of Advanced Spectroscopic Techniques
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No specific DFT studies on 5-(Difluoromethyl)-2,3-difluoropyridine were found in the search results. While general principles of using DFT to predict reactivity, regioselectivity, and elucidate reaction mechanisms for organic molecules are well-established, their specific application to this compound is not documented in the provided search outcomes.
Information regarding the prediction of reactivity and regioselectivity of this compound through DFT calculations is not available in the search results.
There are no specific studies in the search results that elucidate reaction mechanisms involving this compound using DFT.
Quantum Chemical Modeling of Electronic Structure and Bonding
No literature was identified that specifically details the quantum chemical modeling of the electronic structure and bonding of this compound.
Conformational Analysis and Molecular Dynamics Simulations
The search did not yield any studies on the conformational analysis or molecular dynamics simulations of this compound. While there is research on the conformational analysis of other substituted pyridines, the specific data for the target compound is absent.
Thermochemical Calculations
Specific thermochemical calculations for this compound were not found in the provided search results. General information on thermochemical calculations for other fluorinated hydrocarbons and aromatic diazines is available but does not pertain to the requested compound.
This compound as a Versatile Chemical Building Block
This compound serves as a valuable synthon for the introduction of the difluoromethylpyridyl group into more complex molecular architectures. The presence of multiple fluorine atoms on the pyridine (B92270) ring activates it towards nucleophilic aromatic substitution, while the difluoromethyl group can influence the electronic properties and metabolic stability of the final products.
Synthesis of Complex Fluorinated Heterocycles
While specific examples detailing the use of this compound in the synthesis of complex fluorinated heterocycles are not extensively documented in publicly available literature, the reactivity of similar fluorinated pyridines suggests its potential in this area. The fluorine atoms at the 2- and 3-positions are susceptible to displacement by various nucleophiles, which could be exploited to construct fused heterocyclic systems. For instance, reaction with a binucleophile could lead to the formation of pyridopyrazines, pyridopyrimidines, or other related scaffolds that are of interest in medicinal chemistry. The difluoromethyl group at the 5-position would remain as a key substituent, potentially enhancing the biological activity of the resulting heterocyclic compound.
Preparation of Functionalized Pyridine Derivatives
The reactivity of the fluorine atoms in this compound allows for the preparation of a variety of functionalized pyridine derivatives. Nucleophilic aromatic substitution reactions with amines, alcohols, and thiols can be employed to introduce diverse functional groups at the 2- and/or 3-positions. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. This versatility makes this compound an attractive starting material for generating libraries of substituted pyridines for screening in drug discovery programs.
Contributions to Medicinal Chemistry and Drug Discovery
The difluoromethyl group is recognized as a bioisostere of a hydroxyl, thiol, or hydroxamic acid group, capable of participating in hydrogen bonding interactions with biological targets. nih.gov Its incorporation into drug candidates can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles. The this compound motif, therefore, represents a privileged scaffold in the design of novel therapeutic agents.
Design and Synthesis of Bioactive Molecules Bearing the Difluoropyridine Motif
The difluoropyridine moiety is a key component in a number of bioactive molecules. The introduction of a difluoromethyl group onto this scaffold is a strategy employed to modulate the biological activity and pharmacokinetic properties of drug candidates. While specific examples of marketed drugs containing the this compound core are not readily identifiable, the general importance of this structural motif is well-established in the field of medicinal chemistry. The synthesis of such molecules often involves the coupling of the difluoropyridine core with other pharmacophoric fragments.
Development of Enzyme Inhibitors and Receptor Antagonists
The unique electronic properties and hydrogen-bonding capabilities of the difluoromethyl group make it a valuable substituent in the design of enzyme inhibitors and receptor antagonists. researchgate.net For instance, the difluoromethyl group can mimic the transition state of enzymatic reactions or interact with key amino acid residues in the binding pocket of a receptor. Although specific enzyme inhibitors or receptor antagonists derived directly from this compound are not widely reported, the broader class of difluoromethylated heterocycles has shown promise in this area. For example, difluoromethyl-containing compounds have been investigated as inhibitors of kinases and other enzymes implicated in various diseases. researchgate.net
Precursor for Biorelevant Aminophosphonic Acid Derivatives
Aminophosphonic acids are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. They are known to exhibit a wide range of biological activities and are important components of some enzyme inhibitors. bioorganica.com.ua The synthesis of fluorinated aminophosphonic acids is an area of active research, as the introduction of fluorine can enhance their biological properties. rsc.orgresearchgate.net While direct synthetic routes from this compound to aminophosphonic acid derivatives have not been explicitly described in the literature, the functionalized pyridine ring could potentially serve as a handle for the introduction of a phosphonate group, followed by conversion to the corresponding aminophosphonic acid.
Q & A
Basic Research Questions
Q. How can the ionization energy of 5-(difluoromethyl)-2,3-difluoropyridine be experimentally determined, and what structural insights does this provide?
- Methodological Answer: High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a robust method for measuring ionization energy. By analyzing the threshold ionization spectrum, the ionization energy can be determined with precision (e.g., ±4 cm⁻¹). Structural changes, such as ring distortion or shifts in molecular symmetry (e.g., Cₛ to C₁ symmetry), can be inferred from vibrational mode analysis in the ionized state. Quantum chemical calculations, like natural bonding orbital (NBO) analysis, further reveal orbital contributions (e.g., π or nN orbitals) to ionization dynamics .
Q. What computational methods are effective for predicting the electronic properties of fluorinated pyridines like this compound?
- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) is widely used to calculate molecular orbitals, ionization potentials, and electron affinity. NBO analysis identifies key orbital interactions (e.g., HOMO localization on the π-system), while time-dependent DFT (TD-DFT) models electronic transitions and excited-state behavior. These methods validate experimental spectroscopic data and predict substituent effects on electronic structure .
Q. How do fluorine substitutions influence the bioavailability and metabolic stability of fluoropyridine derivatives?
- Methodological Answer: Fluorine's inductive effects reduce basicity and polar surface area, enhancing membrane permeability. Metabolic stability can be assessed via in vitro assays (e.g., microsomal stability tests) comparing fluorinated vs. non-fluorinated analogs. Fluorine's electronegativity also alters pKa values and hydrogen-bonding potential, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties .
Q. What crystallization techniques are suitable for resolving the solid-state structure of this compound derivatives?
- Methodological Answer: Slow evaporation from polar solvents (e.g., ethanol/water mixtures) at controlled temperatures is effective. Single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII CCD diffractometer and Mo-Kα radiation (λ = 0.71073 Å) resolves crystal parameters (e.g., triclinic P1 symmetry). Multi-scan absorption corrections (e.g., SADABS) refine data, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts) .
Advanced Research Questions
Q. How does ionization-induced structural distortion affect the reactivity of this compound in photochemical reactions?
- Methodological Answer: Ionization via VUV-MATI spectroscopy reveals out-of-plane ring distortion, which alters the molecule's dipole moment and electron density distribution. This can be correlated with reactivity in photochemical pathways (e.g., [2+2] cycloadditions) using laser flash photolysis coupled with time-resolved spectroscopy. Computational modeling of the D1 excited state predicts reactive sites for bond cleavage or radical formation .
Q. What strategies overcome regioselective challenges in functionalizing this compound at specific positions?
- Methodological Answer: Directed ortho-metalation using LDA (lithium diisopropylamide) or selective halogenation via N-oxide intermediates directs substitution to vacant positions (e.g., C4 or C5). For example, Schlosser's method reroutes nucleophilic substitution from C4 to C2/C6 in dihalopyridines using organometallic intermediates (e.g., Grignard reagents). Kinetic vs. thermodynamic control in reaction conditions (e.g., temperature, solvent polarity) further tunes regioselectivity .
Q. How do fluorine substituents at the α- and β-positions influence crystal packing and intermolecular interactions in fluoropyridines?
- Methodological Answer: SC-XRD analysis shows that α-fluorine (C2/C3) enhances π-π stacking due to planarization, while β-fluorine (C5) introduces steric hindrance, reducing packing efficiency. Hirshfeld surface analysis quantifies F···H (2.2–2.5 Å) and C-F···π interactions. Comparative studies with analogs (e.g., 2,3-difluoro-5-chloropyridine) highlight how halogen substitution modulates lattice energy .
Q. Can time-dependent DFT (TD-DFT) accurately model the excited-state behavior of this compound derivatives?
- Methodological Answer: TD-DFT with CAM-B3LYP and solvent models (e.g., PCM for acetonitrile) predicts vertical excitation energies and charge-transfer states. Validation against experimental UV-Vis and fluorescence spectra ensures accuracy. For example, TD-DFT identifies n→π* transitions in fluorinated pyridines, explaining solvatochromic shifts in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
